8-Dechloro-10-chloro Desloratadine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

8-Dechloro-10-chloro Desloratadine has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the determination of desloratadine and its impurities.

Biology: Studied for its effects on embryoid body development in in vitro gastrulation models.

Medicine: Investigated for its potential use in treating various cancers, including lung cancer and glioblastoma.

Industry: Utilized in the pharmaceutical industry for the development of antihistamine drugs.

作用機序

Target of Action

8-Dechloro-10-chloro Desloratadine is a metabolite of Loratadine , which is a second-generation tricyclic antihistamine . The primary target of this compound is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses .

Mode of Action

This compound acts as a selective antagonist at the histamine H1 receptor . This means it binds to the H1 receptor, blocking the action of endogenous histamine, which is a key mediator of allergic reactions . This subsequently leads to temporary relief of the negative symptoms brought on by histamine, such as nasal congestion and watery eyes .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the histamine signaling pathway . By blocking the H1 receptor, this compound inhibits the effects of histamine, thereby reducing allergic symptoms .

Pharmacokinetics

It is known that loratadine, the parent compound, is extensively metabolized to desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo .

Result of Action

The result of this compound’s action is the relief of symptoms of allergic reactions , such as seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria . It achieves this by blocking the action of histamine, reducing inflammation and other symptoms associated with allergies .

生化学分析

Biochemical Properties

8-Dechloro-10-chloro Desloratadine plays a role in biochemical reactions, particularly as an active metabolite of Loratadine It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

As an active metabolite of Loratadine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a metabolite of Loratadine, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in metabolic pathways as a metabolite of Loratadine . It interacts with enzymes such as UGT2B10 and CYP2C8

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 8-Dechloro-10-chloro Desloratadine involves the hydrolysis of Loratadine. This process typically uses hydrochloric acid followed by neutralization with sodium hydroxide and extraction with dichloromethane . Another method involves treating Loratadine with a base in a suitable solvent under reflux conditions to prepare Desloratadine acetate, which can then be converted to this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes.

化学反応の分析

Types of Reactions: 8-Dechloro-10-chloro Desloratadine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen substitution reactions can occur using reagents like sodium iodide in acetone.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

類似化合物との比較

Desloratadine: The parent compound, known for its potent antihistamine effects.

Loratadine: A nonsedating antihistamine used to treat allergies.

Cetirizine: Another second-generation antihistamine with similar uses.

Uniqueness: 8-Dechloro-10-chloro Desloratadine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Desloratadine .

生物活性

8-Dechloro-10-chloro Desloratadine is a chemical compound derived from desloratadine, a well-known second-generation antihistamine. This compound has garnered attention due to its structural modifications, which may influence its biological activity, particularly as an H1 receptor antagonist. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

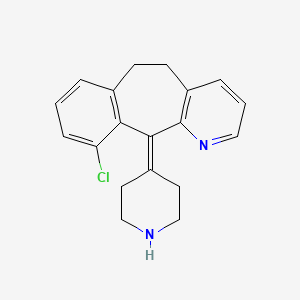

Chemical Structure and Properties

This compound is characterized by the removal of chlorine atoms from the desloratadine structure. This alteration can impact its pharmacokinetic properties and biological interactions. The compound's chemical formula is C19H19Cl2N2O3, and it has a molecular weight of 392.27 g/mol.

As with desloratadine, this compound functions primarily as a selective H1 receptor antagonist . This mechanism involves blocking the action of histamine at H1 receptors located in various tissues, including the gastrointestinal tract, bronchial smooth muscle, and blood vessels. This blockade leads to relief from allergy symptoms such as nasal congestion and itching.

In Vitro Studies

In vitro studies have demonstrated that desloratadine inhibits the release of inflammatory mediators such as IL-4, IL-6, IL-8, and TNF-alpha. These findings suggest that this compound may retain similar anti-inflammatory properties due to its structural similarities to desloratadine .

In Vivo Studies

Animal studies indicate that desloratadine does not penetrate the blood-brain barrier effectively, which correlates with a lack of sedative effects commonly associated with older antihistamines . In clinical trials, desloratadine has shown significant efficacy in reducing symptoms of allergic rhinitis and chronic idiopathic urticaria without notable side effects .

Efficacy in Allergic Rhinitis

A meta-analysis reviewed the efficacy of desloratadine in treating allergic rhinitis, revealing significant reductions in total symptom scores compared to placebo (SMD -1.63; 95% CI -2.75 to -0.51; P = 0.004). While direct studies on this compound are scarce, these results suggest that similar compounds could yield comparable benefits in managing allergic conditions .

Safety Profile

Desloratadine has been extensively studied for safety, demonstrating no significant cardiovascular effects or sedation at therapeutic doses. The adverse event profile is akin to that of placebo . The safety data for this compound remain largely unexamined but can be inferred to align with desloratadine's favorable safety outcomes.

Comparative Analysis

| Parameter | Desloratadine | This compound |

|---|---|---|

| H1 Receptor Affinity | High | Expected high |

| Sedative Effects | None | Expected none |

| Half-Life | ~27 hours | Unknown but likely similar |

| Anti-inflammatory Activity | Yes | Expected yes |

| Common Side Effects | Minimal | Unknown |

特性

IUPAC Name |

15-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-1-3-13-6-7-15-4-2-10-22-19(15)18(17(13)16)14-8-11-21-12-9-14/h1-5,10,21H,6-9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPZKJWIORQGMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=CC=C4Cl)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。